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Compound of Interest

Compound Name:
N-Ethyl 4-

boronobenzenesulfonamide

Cat. No.: B1452218 Get Quote

This guide provides a comprehensive overview of (4-(N-Ethylsulfamoyl)phenyl)boronic acid, a

molecule of significant interest to researchers and professionals in the field of drug

development. We will delve into its chemical identity, synthesis, and potential applications,

offering field-proven insights grounded in established scientific principles.

Part 1: Core Chemical Identity and Properties
(4-(N-Ethylsulfamoyl)phenyl)boronic acid, also referred to by its synonym N-Ethyl 4-
boronobenzenesulfonamide, is a bifunctional organic compound. It incorporates both a

sulfonamide group and a boronic acid moiety, making it a valuable building block in medicinal

chemistry.

Chemical Identifiers
A clear identification of this compound is crucial for researchers. The key identifiers are

summarized in the table below for easy reference.
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Identifier Value

IUPAC Name [4-(ethylsulfamoyl)phenyl]boronic acid[1]

CAS Number 871329-65-6[1]

Molecular Formula C8H12BNO4S[1]

SMILES B(C1=CC=C(C=C1)S(=O)(=O)NCC)(O)O[1]

Physicochemical Properties and Structural Insights
The unique combination of a sulfonamide and a boronic acid group imparts specific properties

to this molecule. Arylboronic acids are known to be versatile intermediates in organic synthesis,

particularly in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

This allows for the formation of carbon-carbon bonds, a fundamental process in the

construction of complex drug molecules.[2][3]

The sulfonamide group is a well-established pharmacophore found in a wide range of drugs,

including antibacterial, anti-inflammatory, and diuretic agents. The presence of the N-ethyl

substituent can influence the compound's lipophilicity and binding interactions with biological

targets.

Boronic acids themselves have gained significant traction in drug discovery, with several

approved drugs containing this functional group.[4][5][6] They can form reversible covalent

bonds with diols, a property that can be exploited for targeting specific enzymes or for

developing sensors.

Part 2: Synthesis and Methodologies
While a specific, detailed synthesis protocol for (4-(N-Ethylsulfamoyl)phenyl)boronic acid is not

extensively documented in publicly available literature, a logical and efficient synthetic route

can be devised based on established methodologies for analogous compounds. The synthesis

of the closely related 4-(N-allylsulfamoyl)phenylboronic acid provides a strong foundation for a

proposed pathway.[7]

Proposed Synthetic Pathway

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/44119414
https://pubchem.ncbi.nlm.nih.gov/compound/44119414
https://pubchem.ncbi.nlm.nih.gov/compound/44119414
https://pubchem.ncbi.nlm.nih.gov/compound/44119414
https://chemrxiv.org/engage/api-gateway/chemrxiv/assets/orp/resource/item/64652272f2112b41e9b7c3f3/original/which-boronic-acids-are-used-most-frequently-for-synthesis-of-bioactive-molecules.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/role-phenylboronic-acid-pharmaceutical-synthesis-js
https://pubmed.ncbi.nlm.nih.gov/32302879/
https://www.mdpi.com/1420-3049/27/9/2615
https://pmc.ncbi.nlm.nih.gov/articles/PMC7571202/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2212591/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1452218?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis can be conceptualized as a two-step process starting from a readily available

starting material, 4-bromobenzenesulfonyl chloride.

4-Bromobenzenesulfonyl chloride N-Ethyl-4-bromobenzenesulfonamideEthylamine, Base (4-(N-Ethylsulfamoyl)phenyl)boronic acid

1. n-BuLi, Triisopropyl borate
2. Acidic workup

Click to download full resolution via product page

Caption: Proposed two-step synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid.

Step-by-Step Experimental Protocol (Proposed)
This protocol is a hypothetical adaptation based on established chemical transformations.

Researchers should optimize conditions based on their specific laboratory settings and safety

protocols.

Step 1: Synthesis of N-Ethyl-4-bromobenzenesulfonamide

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert

atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzenesulfonyl chloride in a suitable

aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

Amine Addition: Cool the solution in an ice bath (0 °C). Slowly add a solution of ethylamine

and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent. The base is

crucial to neutralize the hydrochloric acid generated during the reaction.

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several

hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

Workup and Purification: Upon completion, quench the reaction with water and separate the

organic layer. Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine

and base, followed by a wash with brine. Dry the organic layer over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel or by recrystallization to yield pure N-Ethyl-4-

bromobenzenesulfonamide.
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Step 2: Synthesis of (4-(N-Ethylsulfamoyl)phenyl)boronic acid

Reaction Setup: In a flame-dried, three-necked round-bottom flask under a strict inert

atmosphere, dissolve the N-Ethyl-4-bromobenzenesulfonamide from Step 1 in anhydrous

THF.

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of

n-butyllithium (n-BuLi) in hexanes. This step generates a lithiated aryl species.

Borylation: After stirring at -78 °C for a defined period, slowly add triisopropyl borate to the

reaction mixture. The borate ester is formed in this step.

Quenching and Hydrolysis: Allow the reaction to slowly warm to room temperature. Quench

the reaction by the slow addition of an acidic aqueous solution (e.g., 1M HCl). This

hydrolyzes the borate ester to the desired boronic acid.

Workup and Purification: Extract the product into an organic solvent like ethyl acetate. Wash

the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure. The crude (4-(N-Ethylsulfamoyl)phenyl)boronic acid can be purified

by recrystallization or column chromatography.

Part 3: Applications in Drug Discovery and
Development
The unique structural features of (4-(N-Ethylsulfamoyl)phenyl)boronic acid make it a promising

candidate for various applications in drug discovery.

As a Building Block in Medicinal Chemistry
The primary application of this molecule is as a versatile building block for the synthesis of

more complex drug candidates. The boronic acid functionality serves as a handle for Suzuki-

Miyaura cross-coupling reactions, enabling the introduction of the N-ethylsulfamoylphenyl

moiety into a wide range of molecular scaffolds. This is particularly valuable in structure-activity

relationship (SAR) studies, where systematic modifications of a lead compound are necessary

to optimize its pharmacological properties.
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Potential as a Pharmacophore
The sulfonamide group is a well-known pharmacophore that can interact with various biological

targets through hydrogen bonding and other non-covalent interactions. The N-ethyl group

provides a handle for tuning the lipophilicity and steric bulk of this pharmacophore, potentially

leading to improved potency and selectivity.

Boronic Acid as a Warhead
Boronic acids can act as "warheads" in inhibitor design, forming reversible covalent bonds with

active site serine or threonine residues in enzymes. This mechanism of action has been

successfully exploited in the development of proteasome inhibitors for cancer therapy.[5] The

boronic acid in (4-(N-Ethylsulfamoyl)phenyl)boronic acid could potentially be targeted to the

active sites of various enzymes, with the sulfonamide portion of the molecule providing

additional binding interactions to enhance affinity and selectivity.

Core Compound

Applications in Drug Discovery

(4-(N-Ethylsulfamoyl)phenyl)boronic acid

Building Block for
Suzuki-Miyaura Coupling Sulfonamide Pharmacophore Boronic Acid Warhead

for Enzyme Inhibition

Click to download full resolution via product page

Caption: Key applications of (4-(N-Ethylsulfamoyl)phenyl)boronic acid in drug discovery.

Part 4: Conclusion and Future Perspectives
(4-(N-Ethylsulfamoyl)phenyl)boronic acid is a molecule with significant potential in the field of

drug discovery and development. Its bifunctional nature, combining the synthetic versatility of a

boronic acid with the established pharmacological relevance of a sulfonamide, makes it an

attractive building block for the creation of novel therapeutics. While detailed studies on this
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specific molecule are emerging, the well-understood chemistry of its constituent functional

groups provides a solid foundation for its exploration in medicinal chemistry programs. Future

research will likely focus on the synthesis of libraries of compounds derived from this scaffold

and their evaluation against a range of biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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